3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol is an organic compound that belongs to the class of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Formation of Pyrrolyl Group: The pyrrolyl group is introduced through a reaction involving 1-methylpyrrole and an appropriate electrophile.
Coupling Reaction: The brominated thienyl compound is then coupled with the pyrrolyl compound using a suitable base and solvent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thienyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thienyl derivatives
Scientific Research Applications
3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-thienyl-(1-methyl-2-pyrrolyl)methanol
- 3-Bromo-2-thienyl-(1-ethyl-2-pyrrolyl)methanol
- 3-Bromo-2-thienyl-(1-methyl-3-pyrrolyl)methanol
Uniqueness
3-Bromo-2-thienyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, thienyl group, and pyrrolyl group makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
(3-bromothiophen-2-yl)-(1-methylpyrrol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c1-12-5-2-3-8(12)9(13)10-7(11)4-6-14-10/h2-6,9,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHTDGDONTPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(C2=C(C=CS2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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